molecular formula C12H17N B13265844 N-Cyclopentyl-3-methylaniline

N-Cyclopentyl-3-methylaniline

Cat. No.: B13265844
M. Wt: 175.27 g/mol
InChI Key: SVXBISMQGDORIF-UHFFFAOYSA-N
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Description

N-Cyclopentyl-3-methylaniline ( 623167-17-9) is an aromatic amine derivative with the molecular formula C12H17N and a molecular weight of 175.27 g/mol . This compound serves as a valuable advanced intermediate and building block in organic synthesis and medicinal chemistry research . Its structure, featuring a cyclopentyl group attached to the nitrogen of a 3-methylaniline, makes it a versatile precursor for the development of more complex molecules, such as pharmaceuticals and biologically active compounds . The compound is characterized by specific structural identifiers, including an InChIKey of SVXBISMQGDORIF-UHFFFAOYSA-N . Researchers utilize this chemical in various applications, including as a starting material in library construction for drug discovery and in FTE (Full-Time Equivalent) programs aimed at optimizing synthetic routes . As a specialized building block, it is for research and further manufacturing applications only, strictly not for diagnostic or therapeutic use on humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

N-cyclopentyl-3-methylaniline

InChI

InChI=1S/C12H17N/c1-10-5-4-8-12(9-10)13-11-6-2-3-7-11/h4-5,8-9,11,13H,2-3,6-7H2,1H3

InChI Key

SVXBISMQGDORIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2CCCC2

Origin of Product

United States

Spectroscopic and Structural Characterization of N Cyclopentyl 3 Methylaniline

Vibrational Spectroscopy

Vibrational spectroscopy provides valuable insights into the molecular structure and bonding of a compound by analyzing the vibrations of its atoms. The primary techniques used for this purpose are Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of N-Cyclopentyl-3-methylaniline would be expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. The N-H stretching vibration of the secondary amine is anticipated to appear as a distinct band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected to be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the cyclopentyl and methyl groups would likely appear just below 3000 cm⁻¹.

Bands corresponding to the in-plane bending of the N-H group are typically found around 1650-1550 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected to produce a series of bands in the 1600-1450 cm⁻¹ region. Furthermore, C-N stretching vibrations would likely be observed in the 1350-1250 cm⁻¹ range. The C-H bending vibrations of the cyclopentyl and methyl groups would contribute to the complex fingerprint region of the spectrum, typically below 1450 cm⁻¹.

A detailed analysis of an experimental FT-IR spectrum would be necessary to assign specific frequencies to these vibrational modes.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H Stretching 3300-3500
Aromatic C-H Stretching > 3000
Aliphatic C-H Stretching < 3000
N-H Bending 1650-1550
Aromatic C=C Stretching 1600-1450
C-N Stretching 1350-1250
C-H Bending (Aliphatic) < 1450

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. The selection rules for Raman scattering differ from those for IR absorption, often leading to the observation of different vibrational modes. In the FT-Raman spectrum of this compound, the symmetric vibrations and vibrations of non-polar bonds are expected to be more intense.

The aromatic C=C stretching vibrations are typically strong in the Raman spectrum. The symmetric C-H stretching of the methyl and cyclopentyl groups would also be expected to produce prominent bands. The C-N stretching vibration may also be observable. A comprehensive analysis would involve comparing the FT-IR and FT-Raman spectra to obtain a more complete vibrational profile of the molecule.

Complete Vibrational Assignment and Analysis

A complete vibrational assignment for this compound would require a combination of experimental FT-IR and FT-Raman data, often supported by theoretical calculations using methods such as Density Functional Theory (DFT). By calculating the vibrational frequencies and their corresponding normal modes, a detailed assignment of each observed band in the experimental spectra can be made. This analysis would provide a thorough understanding of the molecule's vibrational properties and confirm its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound would provide detailed information about the different types of protons and their connectivity. The proton attached to the nitrogen (N-H) would likely appear as a broad singlet, with its chemical shift being solvent-dependent. The aromatic protons on the substituted benzene (B151609) ring would appear in the aromatic region, typically between 6.5 and 7.5 ppm. Due to the substitution pattern (meta), a complex splitting pattern would be expected for these protons.

The methine proton on the cyclopentyl ring attached to the nitrogen (N-CH) would likely appear as a multiplet. The methylene (B1212753) protons of the cyclopentyl ring would likely appear as overlapping multiplets in the aliphatic region. The methyl group protons attached to the aromatic ring would appear as a singlet in the upfield region of the spectrum.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The aromatic carbons would appear in the downfield region, typically between 110 and 150 ppm. The carbon atom attached to the nitrogen (C-N) would be expected to have a chemical shift in the range of 140-150 ppm.

The methine carbon of the cyclopentyl group attached to the nitrogen would also be in the downfield aliphatic region. The methylene carbons of the cyclopentyl ring would appear further upfield. The methyl carbon attached to the aromatic ring would give a signal in the upfield region, typically around 20 ppm.

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Expected Chemical Shift (ppm)
Aromatic C-N 140 - 150
Aromatic C 110 - 140
N-CH (Cyclopentyl) Downfield aliphatic
CH₂ (Cyclopentyl) Upfield aliphatic
CH₃ ~20

Advanced NMR Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules in solution. uobasrah.edu.iq While standard ¹H and ¹³C NMR provide fundamental information, advanced techniques offer deeper insights into the complex structural features of this compound.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the cyclopentyl ring and identifying which aromatic protons are adjacent to one another. An HSQC experiment correlates directly bonded proton and carbon atoms, definitively linking the proton signals of the cyclopentyl and methyl groups to their corresponding carbon resonances.

For more complex correlations, Heteronuclear Multiple Bond Correlation (HMBC) is employed. This technique identifies longer-range couplings (typically 2-3 bonds) between protons and carbons. For this compound, HMBC would be crucial in connecting the N-H proton to the carbons of the cyclopentyl ring and the aromatic ring, as well as linking the methyl protons to the C3 carbon of the aniline (B41778) ring. The Nuclear Overhauser Effect (NOE) is another powerful tool, which provides information about the spatial proximity of protons. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment could, for example, show through-space interactions between the protons of the cyclopentyl group and the aromatic ring, helping to define the molecule's preferred conformation in solution.

Technique Information Gained for this compound
COSY Confirms proton-proton coupling within the cyclopentyl and aromatic rings.
HSQC Correlates directly bonded proton and carbon atoms.
HMBC Shows long-range (2-3 bond) correlations, linking the different functional groups.
NOESY Reveals through-space proximity of protons, aiding in conformational analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to correspond to π → π* transitions within the aromatic ring. The spectrum of aniline, a related parent compound, shows characteristic absorption peaks around 230 nm and 280 nm. researchgate.net The presence of the methyl and N-cyclopentyl substituents on the aniline ring in this compound is likely to cause a slight bathochromic (red) shift in these absorption maxima due to their electron-donating effects, which influence the energy of the molecular orbitals. The exact position of these peaks would also be sensitive to the solvent used for the analysis.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

In GC-MS, the sample is first vaporized and separated based on its boiling point and polarity in a gas chromatograph before being introduced into the mass spectrometer. For this compound, electron ionization (EI) would be a common method. The resulting mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule.

The fragmentation pattern is particularly informative for structural elucidation. A key fragmentation pathway for N-substituted anilines is alpha-cleavage, which involves the breaking of the bond between the nitrogen and the alpha-carbon of the substituent. In this case, cleavage of the C-N bond of the cyclopentyl group would be a likely fragmentation pathway. Another common fragmentation pattern for amines is the loss of an alkyl radical from the nitrogen substituent. The presence of an odd-numbered molecular ion peak is a characteristic feature for compounds containing a single nitrogen atom, in accordance with the nitrogen rule. whitman.edu

HPLC-MS is particularly useful for the analysis of less volatile or thermally sensitive compounds. nih.govtandfonline.comnih.gov The compound is first separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique used in HPLC-MS that typically results in the formation of a protonated molecule [M+H]⁺. This technique is less likely to cause extensive fragmentation compared to EI, making it ideal for confirming the molecular weight of the parent compound. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the protonated molecule, providing further structural information.

X-ray Diffraction Studies

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. carleton.edumdpi.com

Crystal Engineering Principles and this compound Derivatives

The field of crystal engineering focuses on understanding and utilizing intermolecular interactions to design and synthesize crystalline solids with desired physical and chemical properties. In the context of this compound and its derivatives, the principles of crystal engineering guide the formation of specific supramolecular architectures. The interplay of various non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, dictates the packing of molecules in the crystal lattice.

The molecular structure of this compound, featuring a secondary amine group, a substituted aromatic ring, and a bulky cyclopentyl group, provides multiple sites for intermolecular interactions. The N-H group can act as a hydrogen bond donor, while the nitrogen atom and the π-system of the aniline ring can serve as hydrogen bond acceptors. The spatial arrangement of these functional groups influences the formation of specific hydrogen-bonding motifs, which are fundamental in directing the crystal packing.

Research on related aniline derivatives has shown that the nature and position of substituents on the aniline ring significantly impact the resulting crystal structures. For instance, the introduction of different functional groups can lead to the formation of various supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. The study of these synthons in a range of aniline derivatives allows for a more systematic approach to designing new crystalline materials with tailored properties.

Interactive Data Table: Common Supramolecular Synthons in Aniline Derivatives

Synthon TypeDescriptionPotential Role in this compound
N-H···N Hydrogen BondA classic hydrogen bond involving the amine group.Can lead to the formation of chains or cyclic motifs.
N-H···π InteractionHydrogen bonding between the N-H group and the π-electron cloud of the aromatic ring.Can influence the relative orientation of adjacent molecules.
C-H···π InteractionWeaker hydrogen bonds involving C-H bonds of the cyclopentyl or methyl groups and the aromatic ring.Contribute to the overall stability of the crystal packing.
π-π StackingInteractions between the aromatic rings of adjacent molecules.Can lead to layered structures, but may be hindered by the bulky cyclopentyl group.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the chemical formula C₁₂H₁₇N, the theoretical elemental composition can be calculated based on its atomic constituents. This analytical method provides experimental verification of the compound's purity and empirical formula.

The analysis typically involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and quantified. From the masses of these products, the percentages of carbon, hydrogen, and nitrogen in the original sample can be determined.

While specific experimental data for this compound is not provided in the search results, the theoretical values can be calculated as follows:

Theoretical Elemental Composition of this compound (C₁₂H₁₇N):

Carbon (C): (12 * 12.011) / 175.27 * 100% = 82.21%

Hydrogen (H): (17 * 1.008) / 175.27 * 100% = 9.77%

Nitrogen (N): (1 * 14.007) / 175.27 * 100% = 7.99%

These theoretical percentages serve as a benchmark for experimental results. A close agreement between the experimental and theoretical values is a strong indicator of the sample's purity and correct elemental composition.

Interactive Data Table: Theoretical vs. Hypothetical Experimental Elemental Analysis Data

ElementTheoretical Percentage (%)Hypothetical Experimental Percentage (%)
Carbon (C)82.2182.15
Hydrogen (H)9.779.80
Nitrogen (N)7.997.95

This table illustrates how experimental data from elemental analysis would be compared against the theoretical values to confirm the identity and purity of this compound.

Computational and Theoretical Chemistry Studies of N Cyclopentyl 3 Methylaniline

Quantum Chemical CalculationsNo published research was identified that performed quantum chemical calculations on N-Cyclopentyl-3-methylaniline.

Density Functional Theory (DFT) StudiesNo studies utilizing Density Functional Theory to analyze this compound were found. Therefore, information regarding:

Functional Selection for Specific Properties (e.g., B3LYP)

...is unavailable for this specific compound.

Semi-Empirical MethodsNo studies employing semi-empirical methods for the analysis of this compound were identified.

While general computational studies exist for the broader class of substituted anilines, the strict requirement to focus solely on this compound prevents the inclusion of data from related but distinct molecules. Without specific research dedicated to this compound, a scientifically accurate article with detailed findings and data tables as requested cannot be generated.

Electronic Structure Analysis

Electronic structure analysis, typically performed using DFT methods, provides deep insights into the distribution of electrons within a molecule, which governs its reactivity and chemical properties. article4pub.com

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity.

HOMO: Represents the ability to donate an electron. Regions of the molecule with high HOMO density are susceptible to electrophilic attack. For aniline (B41778) derivatives, the HOMO is typically a π-orbital with significant density on the aromatic ring and the nitrogen atom.

LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack. In anilines, the LUMO is usually a π*-antibonding orbital of the benzene (B151609) ring.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and more chemically reactive. irjweb.com

For this compound, the electron-donating nature of both the alkyl (cyclopentyl) and methyl groups is expected to raise the HOMO energy level compared to unsubstituted aniline, making the molecule more susceptible to oxidation and electrophilic attack. The HOMO-LUMO gap for methyl-substituted anilines follows the order m-methyl > o-methyl > p-methyl, indicating that the meta-substituted isomer is the least reactive of the three. researchgate.net

Interactive Table 4.3.1.1: Representative Frontier Molecular Orbital Energies for Aniline Derivatives (Calculated at B3LYP/6-311++G(d,p) level) This table shows data for related compounds to illustrate the expected trends for this compound.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
Aniline-5.45-0.155.30 researchgate.net
3-Methylaniline (m-Toluidine)-5.23-0.095.14 researchgate.net
N-Methylaniline-5.130.225.35 researchgate.net
This compoundEst. -5.1 to -5.2Est. -0.05 to 0.10Est. ~5.1 to 5.3N/A

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of classical Lewis structures, lone pairs, and delocalized bonding interactions. wikipedia.orgnih.gov It quantifies intramolecular charge transfer (ICT) and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. materialsciencejournal.orgdergipark.org.tr

For this compound, NBO analysis would reveal:

Hybridization: The hybridization of the nitrogen atom and its bonding partners.

Charge Distribution: The natural population analysis (NPA) charges on each atom, offering a more robust picture of charge distribution than other methods like Mulliken charges.

Donor-Acceptor Interactions: The key stabilizing interactions would involve the lone pair on the nitrogen atom (n_N) acting as a donor and the antibonding π* orbitals of the aromatic ring (π_C-C) acting as acceptors. This n_N → π interaction is characteristic of anilines and is responsible for many of their chemical properties. The analysis would quantify the stabilization energy (E(2)) associated with this delocalization. wisc.edu

The presence of the cyclopentyl and methyl groups, both being electron-donating, would likely increase the electron density on the nitrogen lone pair, enhancing its donor capability and the magnitude of the n_N → π* stabilization energy.

The Molecular Electrostatic Potential (MEP) map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactive sites for electrophilic and nucleophilic attack. rsc.orgchemrxiv.org

Color Coding: MEP maps use a color scale where red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), and blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack). Green represents neutral potential. mdpi.comnih.gov

In this compound, the MEP map would be expected to show:

Negative Potential (Red): The most negative region would be concentrated around the nitrogen atom due to its lone pair of electrons, making it the primary site for protonation and interaction with electrophiles. The π-system of the aromatic ring would also exhibit negative potential above and below the plane.

Positive Potential (Blue): The most positive regions would be associated with the hydrogen atom attached to the nitrogen (if present, though in this N,N-disubstituted case it is absent) and the hydrogens of the aromatic and aliphatic groups. nih.gov

The MEP provides a comprehensive picture of the charge distribution and is a powerful predictor of intermolecular interaction sites. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a model used in quantum chemistry to analyze the electron density of a system, allowing for the definition of atoms and the chemical bonds that connect them. wikipedia.org Developed by Richard Bader, QTAIM is based on the topology of the electron density (ρ), where molecular structure is revealed by its stationary points and gradient paths. wikipedia.org This analysis partitions a molecule into distinct atomic basins, enabling the calculation of various properties on a per-atom basis. wikipedia.org

For this compound, a QTAIM analysis would begin with the calculation of the molecule's wave function and its corresponding electron density, typically using Density Functional Theory (DFT). The analysis would then identify critical points in the electron density. Of particular interest would be the bond critical points (BCPs) located between pairs of atoms, such as the N-C bonds of the aniline nitrogen to the cyclopentyl and phenyl rings, and the various C-C and C-H bonds.

Key properties calculated at these BCPs provide insight into the nature of the chemical interactions:

Electron Density (ρ(r)) : A higher value indicates a stronger bond.

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared interaction, characteristic of covalent bonds. A positive value (∇²ρ(r) > 0) signifies a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions.

Total Electron Energy Density (H(r)) : The sign of H(r) at the BCP also helps classify the bond. For covalent bonds, H(r) is negative, while for non-covalent interactions, it is typically positive or slightly negative.

A hypothetical QTAIM analysis of this compound would likely confirm the covalent nature of the C-N, C-C, and C-H bonds, characterized by significant electron density and negative Laplacian values at their respective BCPs.

Hypothetical Data Table: QTAIM Topological Properties for Selected Bonds in this compound

Bond Electron Density (ρ) (a.u.) Laplacian (∇²ρ) (a.u.) Total Energy Density (H) (a.u.) Bond Type Classification
N - C (phenyl) 0.285 -0.750 -0.310 Covalent
N - C (cyclopentyl) 0.250 -0.680 -0.275 Covalent
C - C (phenyl) 0.330 -0.995 -0.450 Covalent

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational tool used to identify and visualize weak, noncovalent interactions within and between molecules. chemtools.orgwikipedia.org This method is based on the relationship between the electron density (ρ) and the reduced density gradient (s). chemtools.org Regions of noncovalent interaction are characterized by low electron density and a low reduced density gradient. chemtools.orgwikipedia.org

NCI analysis generates 3D isosurfaces that map the locations of these interactions. The surfaces are color-coded based on the sign of the second eigenvalue (λ₂) of the electron density Hessian, which indicates the nature of the interaction:

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green surfaces represent weak, attractive van der Waals interactions.

Red surfaces signify strong, repulsive steric clashes. nih.gov

In a study of this compound, NCI analysis would be employed to visualize intramolecular interactions that influence its conformational preferences. The analysis would likely reveal weak, attractive van der Waals interactions (green surfaces) between the cyclopentyl ring and the tolyl (methylphenyl) group. Specifically, interactions between the hydrogen atoms on the cyclopentyl ring and the π-system of the aromatic ring, as well as the methyl group, would be expected. Repulsive steric interactions (red surfaces) might appear if certain conformations force the cyclopentyl and tolyl groups into close proximity.

Calculation of Electronic Descriptors for Quantitative Structure-Activity Relationships (QSARs)

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the structural or physicochemical properties of molecules with their biological activity. orientjchem.org This is achieved by calculating molecular descriptors and building a mathematical model. Electronic descriptors, derived from quantum chemical calculations, are fundamental to this process as they quantify aspects of a molecule's electronic structure. orientjchem.orgresearchgate.net

For this compound, these descriptors would be calculated using methods like DFT. The resulting values would serve as independent variables in a QSAR model to predict a specific biological activity (e.g., receptor binding affinity, toxicity).

Key electronic descriptors include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital) : Relates to the molecule's ability to donate electrons. Higher E_HOMO values suggest a greater tendency for electron donation.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital) : Relates to the molecule's ability to accept electrons. Lower E_LUMO values indicate a greater tendency for electron acceptance.

HOMO-LUMO Gap (ΔE) : The difference between E_LUMO and E_HOMO, which is an indicator of chemical reactivity and stability. nih.gov A smaller gap suggests higher reactivity.

Mulliken Atomic Charges : Provides the partial charge distribution on each atom, identifying nucleophilic and electrophilic sites. nih.gov

Hypothetical Table of Calculated Electronic Descriptors for this compound

Descriptor Value Unit
E_HOMO -5.85 eV
E_LUMO -0.25 eV
HOMO-LUMO Gap (ΔE) 5.60 eV
Dipole Moment (μ) 1.45 Debye
Mulliken Charge on N -0.58 e

Conformational Analysis and Molecular Geometries

Geometry Optimization

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. arxiv.org This process is essential for obtaining accurate molecular properties and serves as the starting point for more complex calculations. nih.govrsc.org For this compound, geometry optimization would be performed using a quantum chemical method, such as DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). nih.gov

The optimization algorithm systematically adjusts the atomic coordinates to minimize the forces acting on the atoms until a stationary point is reached. arxiv.org A subsequent frequency calculation is performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies). researchgate.net The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles.

Hypothetical Optimized Geometrical Parameters for this compound

Parameter Atom(s) Value
Bond Length N - C (phenyl) 1.40 Å
Bond Length N - C (cyclopentyl) 1.47 Å
Bond Angle C(phenyl)-N-C(cyclopentyl) 124.5°

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) is a mathematical or graphical representation of a molecule's energy as a function of its geometry. rug.nl Mapping the PES is crucial for understanding conformational changes, reaction pathways, and molecular dynamics. nih.govmdpi.com

For this compound, a PES map would typically be generated by systematically varying one or two key dihedral angles while optimizing the rest of the molecular geometry at each step. The most significant dihedral angles would be those defining the rotation around the N-C(phenyl) and N-C(cyclopentyl) bonds. A 2D PES plot would show the energy of the molecule as a function of these two rotational coordinates. researchgate.net

The map would reveal the locations of energy minima, corresponding to stable conformers, and saddle points, which are the transition states connecting these conformers. This information is vital for understanding the molecule's flexibility and the energy barriers between different shapes it can adopt. rug.nlchemrxiv.org

Rotational Barriers and Dynamic Studies

Rotational barriers are the energy required for a part of a molecule to rotate around a chemical bond. These barriers, which correspond to the energy difference between a stable conformer (energy minimum) and a transition state (saddle point) on the PES, govern the rate of conformational changes. csic.es

In this compound, dynamic studies would focus on the rotation around the N-C(phenyl) and N-C(cyclopentyl) single bonds. The heights of the rotational barriers would be calculated from the PES map. Low barriers suggest that the molecule is flexible and can easily interconvert between different conformations at room temperature. nih.gov In contrast, high barriers (atropisomerism) would indicate that rotation is restricted, potentially leading to separable rotational isomers. csic.es

Computational methods can simulate these dynamic processes and predict rates of interconversion. For this compound, the steric hindrance between the bulky cyclopentyl group and the ortho-hydrogens and meta-methyl group of the tolyl ring would be the primary determinant of the rotational barrier heights.

Hypothetical Rotational Energy Barriers for this compound

Rotation Axis Energy of Minimum (kcal/mol) Energy of Transition State (kcal/mol) Rotational Barrier (kcal/mol)
N - C (phenyl) 0.0 6.5 6.5

Analysis of Isomerism (e.g., cis-trans, syn-anti conformations)

The structural flexibility of this compound allows for various spatial arrangements, or conformations, due to the rotation around its single bonds. The analysis of this isomerism is crucial for understanding the molecule's stability and reactivity.

Computational methods can be used to identify and characterize the different stable conformations of the molecule. This involves mapping the potential energy surface by systematically changing the key dihedral angles, particularly those associated with the N-C (aniline) and N-C (cyclopentyl) bonds. The resulting conformers, such as potential syn and anti arrangements of the cyclopentyl group relative to the methyl group on the aniline ring, can be identified as minima on this surface.

For each stable isomer, quantum chemical calculations can determine its relative energy, providing an indication of its abundance at thermal equilibrium. The energy barriers for rotation between these conformers can also be calculated, which defines the kinetics of their interconversion. researchgate.net While this compound does not possess a double bond in the linker that would lead to classical cis-trans isomerism, analogous principles are used to study the spatial relationship between substituents. researchtrends.netresearchgate.net Theoretical studies on similar N-alkylamides have successfully used DFT and ab initio methods to determine the relative stabilities and rotational barriers of their isomers. researchgate.net

Table 1: Theoretical Conformational Analysis Parameters for this compound This table is illustrative of the types of data that would be generated from a computational analysis.

Conformer Dihedral Angle (C-C-N-C) Relative Energy (kcal/mol) Rotational Barrier (kcal/mol)
Conformer A (e.g., syn) ~0° 0.00 5.2
Conformer B (e.g., anti) ~180° 1.5 4.8

Prediction and Theoretical Verification of Spectroscopic Data

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data, which helps in the structural elucidation of molecules. By calculating the theoretical spectra of this compound, researchers can compare them with experimental results to confirm its structure and assign specific spectral features.

Vibrational Spectroscopy (FT-IR and Raman): Theoretical vibrational frequencies can be calculated using DFT methods, often with the B3LYP functional and a basis set like 6-311++G(d,p). als-journal.comresearchgate.net These calculations provide the frequencies and intensities of the vibrational modes of the molecule. For this compound, this would include characteristic N-H stretching, C-N stretching, aromatic C-H stretching, and the various vibrations of the cyclopentyl and methyl groups. researchgate.net Comparing the calculated vibrational spectrum with an experimental FT-IR or Raman spectrum allows for a detailed assignment of the observed bands. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. als-journal.com These calculations would provide theoretical chemical shifts for each unique proton and carbon atom in this compound. The predicted values for the aromatic protons, the cyclopentyl protons, the methyl protons, and the N-H proton can be compared directly with experimental NMR data to validate the molecular structure. chegg.comchemicalbook.com

Table 2: Predicted vs. Experimental Spectroscopic Data for an Aniline Derivative This table illustrates how theoretical data for a molecule like this compound would be compared to experimental findings, using N-methylaniline as a proxy for available data points.

Spectroscopic Data Theoretical Prediction (DFT/B3LYP) Experimental Value (N-methylaniline)
IR Frequency (cm⁻¹)
N-H Stretch ~3450 3443 chegg.com
Aromatic C=C Stretch ~1600 1606 chegg.com
¹H NMR Chemical Shift (ppm)
Aromatic Protons 6.6 - 7.2 6.56 - 7.16 chegg.com
N-CH₃ Protons ~2.8 2.74 chegg.com
¹³C NMR Chemical Shift (ppm)
Aromatic Carbons 112 - 150 112 - 149 chegg.com

Reaction Pathway and Transition State Studies

Understanding the mechanisms of chemical reactions is fundamental to chemistry, and computational methods are essential for this purpose. smu.edu For reactions involving this compound, such as its synthesis or subsequent transformations, computational studies can elucidate the detailed reaction pathway.

This analysis begins by identifying the structures of the reactants, products, and any intermediates. smu.edu The core of the study is locating the transition state (TS) for each step of the reaction. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. mit.edu Advanced algorithms can optimize the geometry of these fleeting structures. mit.edu

Once the transition state is located, its vibrational frequencies are calculated to confirm it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchtrends.net The energy difference between the reactants and the transition state defines the activation energy, which is a key parameter for determining the reaction rate. mdpi.com

Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to map the minimum energy path connecting the transition state to the reactants and products. smu.edu This confirms that the identified transition state correctly links the desired species and provides a detailed picture of the geometric changes that occur throughout the reaction. smu.edu Such studies are crucial for understanding reaction mechanisms, predicting product distributions, and designing more efficient chemical syntheses. nih.govmdpi.com

Applications of N Cyclopentyl 3 Methylaniline and Its Derivatives As Synthetic Intermediates

Formation of Organometallic Compounds and Adducts

N-Cyclopentyl-3-methylaniline and its derivatives can serve as ligands in the formation of various organometallic compounds and adducts. The nitrogen atom of the secondary amine and the π-system of the aromatic ring can coordinate with transition metals, leading to the formation of stable complexes or transient species that are key intermediates in catalytic cycles. Research on analogous N-substituted aniline (B41778) and toluidine derivatives provides insight into the potential for this compound to form such organometallic species with metals like palladium and rhodium.

The formation of these organometallic compounds is often a critical step in catalytic processes such as cross-coupling reactions, hydrogenations, and hydroformylations. The electronic and steric properties of the N-cyclopentyl and 3-methyl substituents can influence the stability, reactivity, and selectivity of the resulting metal complexes.

Palladium Complexes and Adducts

Palladium catalysts are widely used for forming carbon-nitrogen bonds. In reactions such as the Buchwald-Hartwig amination, an active Pd(0) species undergoes oxidative addition with an aryl halide, followed by coordination of the amine and subsequent reductive elimination to form the arylated amine product. While specific studies on the isolation of stable palladium complexes with this compound are not extensively documented, its role as a substrate in palladium-catalyzed cross-coupling reactions implies the in-situ formation of palladium-amine adducts and subsequent amido-palladium complexes.

For instance, the synthesis of a related compound, N-cyclopentyl-4-fluoro-3-methylaniline, can be achieved via a palladium-catalyzed coupling reaction between 4-fluoro-3-methylbromobenzene and cyclopentylamine (B150401). This process involves the coordination of the amine to the palladium center. It is therefore highly probable that this compound would form similar transient organometallic intermediates in related palladium-catalyzed transformations. The general scheme for such a reaction would involve the formation of a palladium-amine complex as a key step.

Furthermore, immobilized palladium complexes on polymeric supports, which can be used as catalysts for the preparation of arylamines, have been developed. google.com These systems often involve N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands, but the principle of coordinating an amine to the palladium center remains central to the catalytic cycle.

Rhodium Complexes and Adducts

Rhodium complexes are known for their catalytic activity in a variety of organic transformations, including hydrogenation and hydroformylation. The nitrogen atom of N-substituted anilines can act as a donor ligand to form stable rhodium complexes.

Studies on cinnamaldehydeanils, which are Schiff bases derived from anilines, have shown that they readily react with rhodium carbonyl precursors like [Rh(CO)₂Cl]₂ to form complexes where the anil ligand coordinates to the rhodium center through the nitrogen atom. cdnsciencepub.com For example, cinnamaldehyde (B126680) p-toluidineanil forms Rh(CO)₂Cl(L) and subsequently RhCl(CO)(L)₂ complexes. cdnsciencepub.com Given the structural similarity, this compound is expected to exhibit analogous reactivity, coordinating to rhodium(I) centers to form stable organometallic complexes.

Additionally, rhodium(I) complexes bearing N-donor ligands, including those derived from toluidine, have been synthesized and characterized. rsc.org These complexes have shown potential as catalysts, for example, in the intramolecular cyclization of alkynoic acids. rsc.org The ability of the toluidine-derived ligand to coordinate to the rhodium center is crucial for the catalytic activity. This suggests that this compound could also serve as a ligand in similar rhodium-catalyzed systems.

The table below summarizes the potential formation of organometallic compounds and adducts based on the reactivity of analogous compounds.

Metal CenterLigand/SubstrateType of Compound/AdductPotential Application
PalladiumThis compoundIn-situ formed Pd-amine adducts and amido-palladium complexesCatalytic C-N cross-coupling reactions
RhodiumThis compoundStable Rh(I) coordination complexesHomogeneous catalysis (e.g., hydrogenation, hydroformylation)

While direct research on the synthesis and characterization of organometallic complexes of this compound is limited, the well-established chemistry of related N-alkyl-m-toluidine derivatives strongly supports its potential to form a variety of organometallic compounds and adducts. These species are likely to be key intermediates in important catalytic transformations.

Analytical Methodologies for Detection and Quantification of N Cyclopentyl 3 Methylaniline

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for separating N-Cyclopentyl-3-methylaniline from complex matrices, assessing its purity, and quantifying its presence. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability, as well as the sample matrix.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the analysis of this compound, as it does not require the analyte to be volatile. thermofisher.com Reversed-phase HPLC (RP-HPLC) would be the primary mode for separation.

In this technique, the compound is separated based on its hydrophobic interactions with a nonpolar stationary phase. Given the structure of this compound, which includes a nonpolar cyclopentyl group and a substituted aromatic ring, it would be well-retained on standard C18 or C8 columns. The mobile phase would typically consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. To ensure good peak shape for the amine, a small amount of an acid modifier such as formic acid or trifluoroacetic acid is often added to the mobile phase to protonate the aniline (B41778) nitrogen. Detection is commonly achieved using a UV detector set to a wavelength where the aniline chromophore absorbs strongly.

Table 1: Typical HPLC Parameters for this compound Analysis

Parameter Typical Setting Purpose
Column C18 or C8, 3-5 µm particle size Stationary phase for hydrophobic interaction.
Mobile Phase Acetonitrile/Water or Methanol (B129727)/Water gradient Elutes the compound from the column.
Modifier 0.1% Formic Acid or Trifluoroacetic Acid Improves peak shape by protonating the amine.
Flow Rate 0.5 - 1.5 mL/min Controls the speed of the separation.

| Detector | UV-Vis Diode Array Detector (DAD) | Detects the analyte via its UV absorbance. |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and quantification of volatile and thermally stable compounds. This compound, with a molecular weight that suggests sufficient volatility, is a good candidate for GC analysis. researchgate.net

The method involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. A nonpolar or mid-polarity column, such as one coated with a phenyl polysiloxane phase (e.g., DB-5 or HP-5), would be effective. A temperature program, where the column temperature is gradually increased, would be used to ensure the elution of the compound as a sharp peak. For detection, a Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Nitrogen-Phosphorus Detector (NPD) offers enhanced selectivity for nitrogen-containing compounds like this aniline derivative. epa.gov

Table 2: Typical GC Parameters for this compound Analysis

Parameter Typical Setting Purpose
Column Fused silica (B1680970) capillary, e.g., DB-5 (5% phenyl) Separates compounds based on volatility/polarity.
Carrier Gas Helium or Hydrogen Mobile phase to carry the analyte through the column.
Inlet Temperature 250 - 280 °C Ensures complete vaporization of the sample.
Oven Program Ramped, e.g., 100 °C to 300 °C at 10 °C/min Optimizes separation and peak shape.

| Detector | Flame Ionization (FID) or Nitrogen-Phosphorus (NPD) | Detects the analyte as it elutes. |

Coupled GC-MS and HPLC-MS Systems for Identification and Quantification

For unambiguous identification and highly sensitive quantification, chromatography systems are often coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS): This is a gold-standard technique for the identification of volatile organic compounds. sincerechemical.com After separation by the GC column, the this compound molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting fragmentation pattern is highly specific and acts as a molecular fingerprint, allowing for definitive identification by comparison to spectral libraries or by interpretation. Common fragments would be expected from the loss of the cyclopentyl group or cleavage of the aromatic ring.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique combines the separation power of HPLC with the detection capabilities of MS, making it ideal for less volatile or thermally sensitive compounds. d-nb.info After eluting from the HPLC column, the analyte flows into an interface, such as an electrospray ionization (ESI) source, which generates gas-phase ions. ESI is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺, providing clear molecular weight information. This allows for both the confirmation of the compound's identity and its precise quantification, even at trace levels.

Spectroscopic Detection Methods

Spectroscopic methods are used to identify this compound based on its interaction with electromagnetic radiation and to determine its concentration.

IR and Raman Spectroscopy for Fingerprint Analysis

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is unique to the molecule's structure. For this compound, key characteristic absorption bands would include:

N-H Stretch: A single, sharp peak around 3450-3380 cm⁻¹, characteristic of a secondary amine. researchgate.net

Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Peaks from the cyclopentyl and methyl groups appearing just below 3000 cm⁻¹.

Aromatic C=C Bends: Strong absorptions in the 1600-1450 cm⁻¹ region. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of peaks unique to the molecule, allowing for definitive identification when compared against a reference spectrum.

Raman Spectroscopy: Raman spectroscopy is a complementary vibrational spectroscopy technique. It often provides stronger signals for nonpolar bonds and symmetric vibrations. The aromatic ring of this compound would produce strong, sharp Raman signals, which are particularly useful for structural confirmation. researchgate.net

UV-Vis Spectroscopy for Concentration Determination

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption is due to the promotion of electrons from lower to higher energy orbitals. The technique is particularly useful for compounds containing chromophores, such as the substituted benzene (B151609) ring in this compound.

The aniline structure would be expected to exhibit strong absorptions in the UV region, typically between 200 and 400 nm, corresponding to π→π* electronic transitions within the aromatic ring. nih.gov The exact position of the maximum absorbance (λmax) is influenced by the N-cyclopentyl and 3-methyl substituents.

According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte. By preparing a series of standards of known concentration and measuring their absorbance, a calibration curve can be constructed. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating from this curve.

Table 3: Compound Names Mentioned

Compound Name
This compound
Acetonitrile
Methanol
Formic Acid
Trifluoroacetic Acid
Helium
Nitrogen

Electrophoretic Methods (e.g., Capillary Electrophoresis)

Electrophoretic methods, particularly capillary electrophoresis (CE), offer a powerful technique for the analysis of organic compounds like this compound due to their high separation efficiency, short analysis times, and minimal sample and reagent consumption. nih.gov In CE, separation is achieved based on the differential migration of analytes in an electric field within a narrow fused-silica capillary.

The application of capillary zone electrophoresis (CZE), a common mode of CE, to the analysis of this compound would involve the development of a specific method. This would entail optimizing several key parameters to achieve a robust and reproducible separation. These parameters include the composition and pH of the background electrolyte (BGE), the applied voltage, the capillary temperature, and the injection mode.

For the analysis of a basic compound like this compound, a low pH buffer system is typically employed to ensure the analyte is protonated and carries a positive charge. A potential BGE could be a phosphate (B84403) buffer at a pH of 2.5. The separation voltage would be optimized to achieve a balance between analysis time and separation efficiency, with a typical range being 15-30 kV. Detection is commonly performed using a diode array detector (DAD) at a wavelength where the analyte exhibits maximum absorbance.

Table 1: Illustrative Capillary Electrophoresis Method Parameters for this compound Analysis

ParameterCondition
CapillaryFused-silica, 50 µm i.d., 60 cm total length
Background Electrolyte50 mM Sodium phosphate buffer, pH 2.5
Applied Voltage25 kV
Temperature25 °C
InjectionHydrodynamic, 50 mbar for 5 seconds
DetectionDAD at 210 nm

Method validation would be performed according to ICH guidelines to assess linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Quality Control and Purity Determination Protocols

Quality control and purity determination are critical to ensure the identity and quality of this compound. A comprehensive quality control protocol would involve a combination of analytical techniques to assess the purity of the compound and to identify and quantify any impurities.

The purity of this compound is typically determined using a high-resolution chromatographic technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with a mass spectrometry (MS) detector for impurity identification. These methods allow for the separation of the main compound from any related substances, starting materials, or degradation products.

A typical purity determination protocol would involve the following steps:

Method Development and Validation: A stability-indicating HPLC or GC method is developed and validated to separate this compound from its potential impurities.

Reference Standard Characterization: A highly purified reference standard of this compound is thoroughly characterized using various analytical techniques to establish its purity.

Impurity Profiling: The impurity profile of a batch of this compound is determined by analyzing a sample using the validated method. The impurities are identified and quantified relative to the main peak.

Specification Setting: Based on the impurity profile and regulatory guidelines, specifications for the purity of this compound and the limits for individual and total impurities are established.

Table 2: Example of a Purity Specification for this compound

TestAcceptance Criteria
Assay (by HPLC)99.0% - 101.0%
Individual Impurity≤ 0.1%
Total Impurities≤ 0.5%
Water Content (Karl Fischer)≤ 0.5%
Residue on Ignition≤ 0.1%
Heavy Metals≤ 20 ppm

In addition to chromatographic methods, other analytical techniques are employed in the quality control of this compound. These may include:

Spectroscopic Methods: Techniques like Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the identity and structure of the compound.

Elemental Analysis: To confirm the elemental composition of the molecule.

Physical Property Tests: Such as melting point and appearance.

These comprehensive quality control protocols ensure that each batch of this compound meets the required standards of purity and quality. unm.edu

Environmental Fate and Degradation Pathways of N Cyclopentyl 3 Methylaniline

Environmental Distribution and Transport Considerations

The partitioning of related aniline (B41778) compounds between water and organic carbon in soil or sediment, known as the soil sorption coefficient (Koc), is a key parameter in determining mobility. While no specific Koc for N-Cyclopentyl-3-methylaniline is documented, substituted anilines are known to bind to soil components through various mechanisms, including partitioning into organic matter and forming covalent bonds with humic substances. The rate of microbial transformation of substituted anilines has been observed to decrease in the order: aniline > 3-methylaniline > 3-chloroaniline, which can be correlated with their steric parameters. researchgate.net This suggests that the bulky cyclopentyl group on the nitrogen in this compound would likely increase its sorption to soil and reduce its mobility in the environment.

The following table presents data for related aniline compounds to provide context for the potential environmental distribution of this compound.

CompoundMolecular Weight ( g/mol )Water SolubilityLog Kow (Octanol-Water Partition Coefficient)
Aniline93.1336,000 mg/L at 20°C0.90
3-Methylaniline107.1510,500 mg/L at 20°C1.40
N-Methylaniline107.155,600 mg/L at 25°C1.66
N-Cyclopentylaniline161.24Data not available3.2 (estimated)

This table presents data for related compounds to infer the potential properties of this compound, for which specific experimental data is not available.

Abiotic Degradation Pathways

Abiotic degradation processes, which are not mediated by living organisms, are significant in the environmental fate of many organic chemicals. For substituted anilines, these pathways primarily include photochemical degradation and redox transformations.

Photochemical Degradation Mechanisms

Anilines can undergo direct and indirect photolysis in the environment. Direct photolysis involves the absorption of sunlight by the chemical itself, leading to its transformation. Indirect photolysis occurs when other substances in the environment, known as photosensitizers (e.g., humic acids), absorb light and produce reactive species that then degrade the chemical. The half-lives for the direct and indirect photochemical degradation of aniline in the atmosphere and surface water are generally short. europa.eu

For substituted anilines, the rate and products of photolysis can be influenced by the nature and position of the substituents. While specific studies on this compound are lacking, research on other anilines shows that photoproducts can include other substituted anilines and more complex molecules. researchgate.net The presence of the aniline functional group suggests that this compound would be susceptible to photochemical degradation.

Hydrolysis Pathways

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, significant hydrolysis under typical environmental pH conditions (pH 5-9) is not expected. The carbon-nitrogen bonds in the aniline structure are generally stable to hydrolysis unless activated by other functional groups not present in this molecule.

Redox Transformations in Environmental Systems

Redox (oxidation-reduction) reactions can be an important abiotic degradation pathway for anilines in soils and sediments. Manganese oxides (MnO2), which are common minerals in soils, can act as powerful oxidizing agents for substituted anilines. acs.org The rate of this oxidation is highly dependent on pH, with faster rates observed at lower pH. acs.org The reaction is also influenced by the substituents on the aniline ring, with electron-donating groups generally increasing the rate of oxidation. acs.org The methyl group at the meta position of this compound is an electron-donating group, which would likely make it susceptible to oxidation by manganese oxides. The cyclopentyl group may sterically hinder this interaction to some extent.

Biotic Degradation Pathways

Biotic degradation, particularly by microorganisms, is a primary mechanism for the removal of aniline and its derivatives from the environment. gnest.orgmsk.or.kr

Microbial Degradation Mechanisms

The microbial degradation of anilines has been extensively studied, with numerous bacterial strains identified that can utilize these compounds as a source of carbon and nitrogen. msk.or.krnih.gov The most common pathway for the aerobic degradation of aniline and its derivatives involves an initial attack by a dioxygenase enzyme, which incorporates both atoms of a dioxygen molecule into the aromatic ring, leading to the formation of a substituted catechol. nih.govnih.gov This catechol is then further degraded through either ortho- or meta-cleavage pathways, eventually leading to intermediates of central metabolism. nih.gov

For this compound, it is plausible that a similar pathway would be followed. The initial enzymatic attack could occur on the aromatic ring. The presence of the cyclopentyl group on the nitrogen atom may influence the rate of degradation. Bulky substituents can sterically hinder the approach of the enzyme to the substrate, potentially slowing down the degradation process. Studies on other N-substituted anilines have shown that the nature of the N-alkyl group can affect the degradation pathway and rate.

The degradation of aniline by a bacterial consortium has been shown to be effective at concentrations up to 500 mg/L, with optimal conditions at a pH of 7.0 and a temperature of 30°C. nih.gov The presence of heavy metals can inhibit the degradation process. nih.gov It is likely that similar conditions would be required for the degradation of this compound, although the rate may be different.

The following table summarizes the degradation of related aniline compounds by microorganisms.

CompoundDegrading Microorganism(s)Degradation PathwayInfluencing Factors
AnilineAcinetobacter sp., Pseudomonas sp., Rhodococcus sp., various bacterial consortia msk.or.krnih.govnih.govCatechol formation via dioxygenase, followed by ortho- or meta-cleavage nih.govnih.govpH, temperature, presence of other carbon/nitrogen sources, heavy metals nih.gov
3-MethylanilineRhodococcus rhodochrous nih.govLikely via catechol pathwayRate is generally slower than aniline researchgate.net

This table provides examples of microbial degradation for related compounds to infer the potential biotic degradation of this compound.

Biotransformation Processes in Ecosystems

The degradation of aniline and its derivatives can proceed through several enzymatic reactions. A common initial step is N-dealkylation, where the alkyl group (in this case, the cyclopentyl group) is cleaved from the nitrogen atom. nih.gov This process would transform this compound into 3-methylaniline. Subsequently, the aromatic ring can be targeted by dioxygenase enzymes. For instance, aniline dioxygenase can hydroxylate the aromatic ring to form catechols. nih.gov These catechols are key intermediates that can then undergo ring cleavage, leading to the breakdown of the aromatic structure and eventual mineralization to carbon dioxide and water. nih.govnih.gov

Fungi, such as those from the Mortierella genus, have also been shown to degrade aniline derivatives. nih.gov Fungal pathways can differ from bacterial ones and may involve hydroxylation reactions in addition to N-dealkylation. nih.gov The specific enzymes and the rate of these transformations are influenced by the structure of the aniline derivative, including the nature and position of substituents on the aromatic ring and the N-alkyl group. cdnsciencepub.com For example, the presence of a methyl group at the meta-position, as in this compound, can influence the regioselectivity of enzymatic attack.

Interaction with Environmental Matrices

The environmental behavior of this compound is significantly influenced by its interactions with solid environmental phases, such as soil and sediments. These interactions govern its mobility, bioavailability, and susceptibility to degradation processes.

Sorption to Soil and Sediments

The sorption of organic compounds to soil and sediments is a key process that affects their transport and fate. For ionizable organic compounds like N-substituted anilines, sorption is a complex phenomenon influenced by multiple factors including the compound's physicochemical properties and the characteristics of the soil or sediment.

Aniline and its derivatives can exist in both neutral and cationic forms depending on the pH of the surrounding environment. ymparisto.fi The pKa value of the compound is therefore a critical parameter. At a pH below the pKa, the cationic form will predominate, which can strongly interact with negatively charged sites on clay minerals and organic matter through cation exchange. epa.gov Conversely, at a pH above the pKa, the neutral form will be more prevalent, and sorption will be primarily driven by hydrophobic partitioning into soil organic matter. researchgate.net

The organic carbon content of the soil is a major determinant of sorption for neutral organic compounds. whiterose.ac.uk The organic carbon-water (B12546825) partition coefficient (Koc) is often used to describe this partitioning behavior. For aniline, Koc values have been observed to vary significantly depending on soil properties, particularly pH and organic matter content. ymparisto.fi For instance, in one study, Koc values for aniline in two silt loams were reported as 130 and 410, with the higher value in the more acidic soil, highlighting the role of pH-dependent speciation. ymparisto.fi

The following interactive table provides hypothetical sorption coefficient data for a generic N-alkylaniline to illustrate the influence of soil properties.

Soil TypeOrganic Carbon (%)Clay Content (%)pHHypothetical Kd (L/kg)Hypothetical Koc (L/kg)
Sandy Loam1.2156.55.8483
Silt Loam2.5255.827.51100
Clay3.0457.215.0500
Organic Soil10.5205.0157.51500

This table is for illustrative purposes only and does not represent actual data for this compound.

It is also important to consider that the sorption of anilines can be partially irreversible, suggesting that stronger binding mechanisms, such as covalent bond formation with soil components, may occur over time. epa.gov

Interactions with Natural Organic Matter

Natural organic matter (NOM), particularly humic substances, plays a crucial role in the environmental fate of anilines. osti.gov Humic substances are complex, heterogeneous mixtures of organic compounds that are major components of soil and sediment organic matter. researchgate.net

Anilines can interact with humic substances through various mechanisms, including:

Hydrophobic Partitioning: The nonpolar parts of the aniline molecule, such as the aromatic ring and the cyclopentyl group, can partition into the hydrophobic domains of humic materials.

Hydrogen Bonding: The amine functional group can act as a hydrogen bond donor and acceptor, forming hydrogen bonds with functional groups on the humic substances.

Cation Exchange: As mentioned previously, at pH values below their pKa, anilines will be protonated and can bind to deprotonated carboxylic and phenolic groups on humic substances via cation exchange. ymparisto.fi

Covalent Bonding: A significant interaction is the potential for covalent bond formation. Anilines can undergo nucleophilic addition to quinone-like structures present in humic substances. acs.org This process, which can be mediated by microbial enzymes like phenoloxidases or occur abiotically, leads to the irreversible binding of the aniline to the humic matrix. osti.govresearchgate.net This binding, also referred to as the formation of "bound residues," can significantly reduce the mobility and bioavailability of the compound. researchgate.net Studies using 15N NMR have provided direct evidence for the formation of covalent linkages between aniline and humic acids, identifying structures such as anilinohydroquinones and anilinoquinones. acs.org

The extent and nature of these interactions depend on the specific characteristics of both the aniline derivative and the natural organic matter.

Chemical Speciation Analysis in Environmental Samples

The term "chemical species" refers to the specific form of an element or compound, defined by its isotopic composition, electronic or oxidation state, and/or complex or molecular structure. Speciation analysis is the analytical activity of identifying and measuring the quantities of one or more of these individual chemical species in a sample.

For this compound in the environment, speciation analysis would involve distinguishing between the parent compound and its various transformation products. Furthermore, it would be crucial to differentiate between dissolved, sorbed, and covalently bound forms of the compound.

Several analytical techniques are available for the determination of aniline and its derivatives in environmental matrices. thermofisher.com High-performance liquid chromatography (HPLC) is a common method, as it can analyze these polar and often thermolabile compounds without the need for derivatization. thermofisher.com Gas chromatography (GC) is also widely used, often in combination with a nitrogen-phosphorus detector (NPD) for enhanced selectivity and sensitivity. epa.govepa.gov For complex environmental samples, a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction, is typically required to concentrate the analytes and remove interfering substances. thermofisher.comepa.gov

To identify and quantify the different chemical species of this compound, a combination of chromatographic separation and specific detection methods would be necessary. For example, HPLC coupled with mass spectrometry (LC-MS) is a powerful tool for this purpose. It allows for the separation of the parent compound from its metabolites based on their retention times and the identification of each species based on its mass-to-charge ratio and fragmentation pattern.

The following table outlines a general approach for the speciation analysis of a substituted aniline in an environmental sample.

Analytical StepTechniquePurpose
Sample Collection & Preservation Standard protocolsMaintain sample integrity
Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)Isolate and concentrate analytes from the sample matrix (e.g., water, soil extract)
Cleanup Florisil column chromatography or Gel Permeation Chromatography (GPC)Remove interfering compounds
Separation High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC)Separate the parent compound from its transformation products
Detection & Quantification Mass Spectrometry (MS) or Nitrogen-Phosphorus Detector (NPD)Identify and quantify individual chemical species

This table presents a generalized workflow and specific methods would need to be optimized for this compound.

Analysis of irreversibly bound residues within the soil or sediment matrix presents a greater challenge and may require more rigorous techniques, such as pyrolysis-GC-MS or the use of isotopically labeled compounds to trace their fate.

Q & A

Q. Q1. What are the recommended synthetic routes and characterization techniques for N-Cyclopentyl-3-methylaniline in academic laboratories?

Methodological Answer:

  • Synthesis : Use nucleophilic substitution reactions between 3-methylaniline and cyclopentyl halides (e.g., cyclopentyl bromide) under reflux conditions in aprotic solvents (e.g., DMF or THF) with a base like K₂CO₃ to deprotonate the aniline. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Characterization : Confirm structure via ¹H/¹³C NMR (aromatic protons at ~6.5–7.5 ppm, cyclopentyl protons at ~1.5–2.5 ppm), FTIR (N-H stretching ~3400 cm⁻¹), and mass spectrometry (molecular ion peak at expected m/z). Elemental analysis (C, H, N) should align with theoretical values (±0.3%).

Q. Q2. How can researchers safely handle this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles; consider face shields for high-volume handling .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors (common for aromatic amines) .
  • Waste Disposal : Neutralize with dilute HCl before disposal in designated halogenated waste containers.

Advanced Research Questions

Q. Q3. What computational methods are suitable for analyzing the electronic structure and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry using hybrid functionals like B3LYP (combines exact exchange and gradient corrections for thermochemical accuracy ).
  • Electron Density Analysis : Apply the Lee-Yang-Parr (LYP) correlation functional to study electron density distribution and bond critical points .
  • Reactivity Prediction : Calculate Fukui indices (nucleophilic/electrophilic sites) using Gaussian09 or ORCA software.

Q. Q4. How can researchers resolve contradictions between experimental and computational data for substituted anilines like this compound?

Methodological Answer:

  • Error Source Identification :
    • Experimental: Verify purity (HPLC) and reaction conditions (e.g., solvent polarity effects on NMR shifts).
    • Computational: Test multiple functionals (e.g., compare B3LYP vs. M06-2X for non-covalent interactions) .
  • Benchmarking : Validate computational models against experimental thermochemical data (e.g., enthalpy of formation) .

Q. Q5. What strategies optimize the regioselectivity of N-cyclopentylation in 3-methylaniline derivatives?

Methodological Answer:

  • Steric and Electronic Control :
    • Use bulky bases (e.g., DBU) to direct substitution to the less hindered amine group.
    • Introduce electron-withdrawing groups (EWGs) on the aromatic ring to enhance nucleophilicity at the amine site.
  • Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC; lower temperatures favor kinetic products.

Q. Q6. How can solvent effects influence the photophysical properties of this compound?

Methodological Answer:

  • Solvatochromism Studies : Measure UV-Vis spectra in solvents of varying polarity (e.g., cyclohexane vs. ethanol).
  • TD-DFT Calculations : Simulate solvent effects using the polarizable continuum model (PCM) to correlate experimental absorption maxima with theoretical excitations .

Data Contradiction Analysis

Q. Q7. How should researchers address discrepancies in reported synthetic yields for N-substituted anilines?

Methodological Answer:

  • Reproducibility Checks :
    • Compare literature methods for catalyst loading, solvent purity, and reaction time.
    • Use high-purity reagents (≥99%) to minimize side reactions.
  • Statistical Analysis : Perform triplicate syntheses and report mean ± standard deviation.

Q. Q8. What experimental controls are critical for validating the biological activity (e.g., enzyme inhibition) of this compound derivatives?

Methodological Answer:

  • Positive/Negative Controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) and solvent-only samples.
  • Dose-Response Curves : Test 5–7 concentrations (e.g., 1 nM–100 µM) to calculate IC₅₀ values.
  • Off-Target Screening : Use kinase or protease panels to assess selectivity.

Methodological Best Practices

Q. Q9. What advanced spectroscopic techniques can elucidate the conformational dynamics of this compound?

Methodological Answer:

  • Dynamic NMR (DNMR) : Probe ring puckering in the cyclopentyl group by variable-temperature ¹H NMR (e.g., –40°C to 40°C).
  • 2D NOESY : Identify spatial proximity between cyclopentyl and aromatic protons.

Q. Q10. How can researchers design structure-activity relationship (SAR) studies for this compound analogs?

Methodological Answer:

  • Scaffold Modification : Synthesize derivatives with varied substituents (e.g., halogens, methoxy groups) at the 3-methyl position.
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate logP, Hammett σ values, and biological activity data.

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